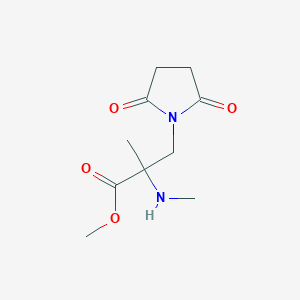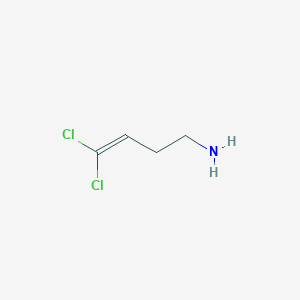
4,4-Dichloro-3-butenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-3-butenylamine is an organic compound with the molecular formula C4H8Cl2N It is a derivative of butenylamine, where two chlorine atoms are substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-butenylamine typically involves the chlorination of 3-butenylamine. One common method is the reaction of 3-butenylamine with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a microchannel reactor where 3-butenylamine and chlorine gas are continuously fed into the reactor. The reaction conditions, such as temperature and flow rates, are carefully controlled to optimize yield and purity. The product is then separated and purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-3-butenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to 4-chloro-3-butenylamine or 3-butenylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: 4,4-Dichloro-3-butenoic acid.
Reduction: 4-Chloro-3-butenylamine.
Substitution: 4-Amino-3-butenylamine or 4-Methylthio-3-butenylamine
Scientific Research Applications
4,4-Dichloro-3-butenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-butenylamine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition or activation of these targets, depending on the context. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroisocoumarin: A serine protease inhibitor with similar chlorine substitutions.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: Used in herbicides and has similar reactivity due to chlorine atoms.
Uniqueness
4,4-Dichloro-3-butenylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .
Properties
CAS No. |
98070-40-7 |
|---|---|
Molecular Formula |
C4H7Cl2N |
Molecular Weight |
140.01 g/mol |
IUPAC Name |
4,4-dichlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c5-4(6)2-1-3-7/h2H,1,3,7H2 |
InChI Key |
PQSMJIWHXMHTBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


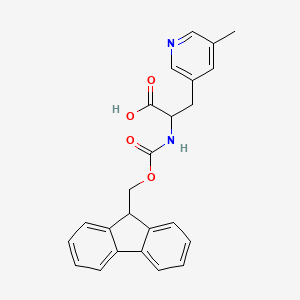

![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
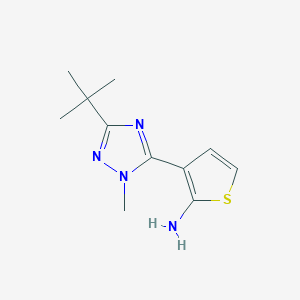
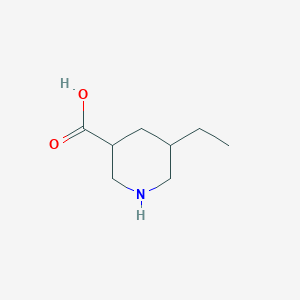
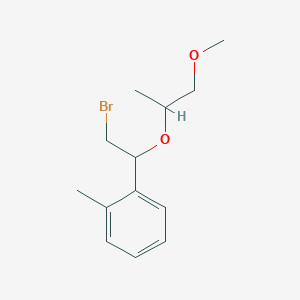
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)

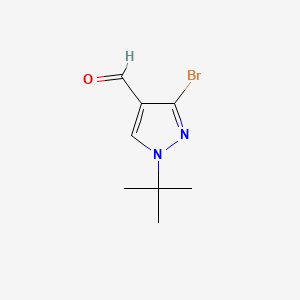
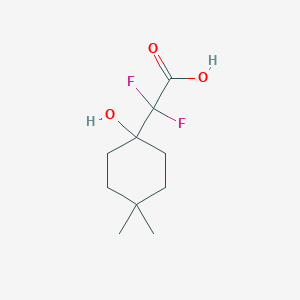

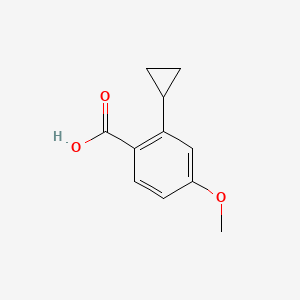
![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
